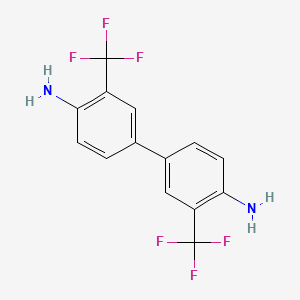

3,3'-Bis(trifluoromethyl)benzidine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-[4-amino-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F6N2/c15-13(16,17)9-5-7(1-3-11(9)21)8-2-4-12(22)10(6-8)14(18,19)20/h1-6H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWQLRKRVISYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371137 | |

| Record name | 3,3'-Bis(trifluoromethyl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346-88-3 | |

| Record name | 3,3'-Bis(trifluoromethyl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Bis(trifluoromethyl)benzidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3'-Bis(trifluoromethyl)benzidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Bis(trifluoromethyl)benzidine, a fluorinated aromatic diamine, is a versatile chemical intermediate with significant applications in materials science and potential relevance in the development of advanced biomedical materials. Its unique structure, characterized by the presence of two trifluoromethyl groups on the benzidine backbone, imparts desirable properties such as enhanced thermal stability, chemical resistance, and specific optical and dielectric characteristics. This technical guide provides a comprehensive overview of the chemical, physical, and toxicological properties of this compound. It details experimental protocols for its primary application in the synthesis of high-performance fluorinated polyimides and explores its broader utility.

Chemical and Physical Properties

This compound is a solid organic compound. The trifluoromethyl groups significantly influence its physical and chemical characteristics, enhancing its stability and solubility in organic solvents. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀F₆N₂ | [1] |

| Molecular Weight | 320.24 g/mol | [1] |

| CAS Number | 346-88-3 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 180-181 °C | [2] |

| Computed XLogP3 | 3.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 8 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 320.07481730 Da | [1] |

| Topological Polar Surface Area | 52 Ų | [1] |

Synthesis and Purification

The industrial production of this compound is commonly achieved through the reduction of a nitro-precursor, a method favored for its cost-effectiveness and high purity yields.[2]

General Synthesis via Nitro Reduction (Conceptual Protocol)

-

Nitration: The biphenyl backbone is first dinitrated to introduce nitro groups at the appropriate positions.

-

Reduction: The resulting dinitro compound is then reduced to the corresponding diamine. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or tetrahydrofuran under a hydrogen atmosphere.[3] The reaction progress is typically monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is then evaporated to yield the crude this compound. Purification is crucial to remove any partially reduced intermediates or isomeric impurities.[2] This can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.[2][4]

Key Applications

The primary application of this compound is as a monomer in the synthesis of high-performance fluorinated polyimides.

Fluorinated Polyimide Synthesis

Fluorinated polyimides are a class of polymers known for their excellent thermal stability, mechanical strength, low dielectric constant, and optical transparency. The incorporation of the trifluoromethyl groups from this compound into the polymer backbone enhances these properties.[5][6] These polymers are used in various high-tech applications, including flexible electronics, optical materials, and insulating films for microelectronics.[5]

This protocol describes a general two-step procedure for the synthesis of a polyimide via a poly(amic acid) precursor.

Materials:

-

This compound

-

Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))

-

N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous

-

Acetic anhydride

-

Pyridine

-

Methanol

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (three-necked flask, mechanical stirrer, condenser, etc.)

Procedure:

Step 1: Poly(amic acid) Synthesis

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of this compound in anhydrous NMP or DMAc under a nitrogen atmosphere.

-

Once the diamine has completely dissolved, slowly add an equimolar amount of the dianhydride (e.g., PMDA or 6FDA) in small portions. The reaction is exothermic, and the temperature should be maintained at room temperature.

-

Continue stirring the reaction mixture under nitrogen for 24 hours at room temperature to form a viscous poly(amic acid) solution.[7]

Step 2: Chemical Imidization

-

To the poly(amic acid) solution, add acetic anhydride (as a dehydrating agent) and pyridine (as a catalyst) with vigorous stirring.[7]

-

Continue stirring at room temperature for another 24 hours to effect the chemical imidization.

-

Precipitate the resulting polyimide by pouring the reaction mixture into a large volume of methanol.

-

Collect the fibrous or powdered polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at an elevated temperature.[3]

Below is a Graphviz diagram illustrating the general workflow for the synthesis of fluorinated polyimides.

Biological Activity and Toxicological Profile

Biological Activity

The direct biological activity of this compound is not extensively studied. Its primary relevance in a biological context comes from its use in creating biocompatible and biostable fluorinated polymers for medical devices and drug delivery systems. The incorporation of fluorine can enhance the metabolic stability of materials.[8][9][10] In drug design, the trifluoromethyl group is a key functional group used to improve a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[8][9] While this compound itself is not a therapeutic agent, its structural motifs are of interest to medicinal chemists.

Toxicology and Safety

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[1] Higher concentrations may lead to cytotoxicity.[2] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, in a well-ventilated area.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | [1] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin | [1] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled | [1] |

Conclusion

This compound is a valuable fluorinated diamine with well-defined physical and chemical properties. Its principal application lies in the synthesis of high-performance fluorinated polyimides, which are crucial materials in the electronics and aerospace industries. While its direct biological activity is not a primary area of research, its structural features are relevant to the design of stable and effective bioactive molecules. Due to its toxicity, strict safety precautions are necessary when handling this compound. Further research into the synthesis of novel polymers and materials derived from this compound may uncover new applications in advanced technologies and medicine.

References

- 1. This compound | C14H10F6N2 | CID 2736115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 346-88-3 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,3'-Bis(trifluoromethyl)benzidine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Bis(trifluoromethyl)benzidine is a fluorinated aromatic diamine that has garnered significant interest in materials science and organic synthesis. Its rigid biphenyl backbone, coupled with the presence of two trifluoromethyl groups, imparts unique properties such as high thermal stability, chemical resistance, and altered electronic characteristics compared to its non-fluorinated counterpart. This guide provides a comprehensive overview of its chemical identity, a detailed synthetic pathway, key applications, and essential safety protocols.

The IUPAC name for this compound is 4-[4-amino-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)aniline.[1] It is also known by synonyms such as 3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diamine.[2]

Chemical Structure:

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical processes and applications.

| Property | Value | Source(s) |

| CAS Number | 346-88-3 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₀F₆N₂ | [1][2][4] |

| Molecular Weight | 320.23 g/mol | [1][2] |

| Appearance | White solid | [4] |

| Melting Point | 180-181 °C | [2][4] |

| Boiling Point | 364.2 °C at 760 mmHg | [2][4] |

| Density | 1.415 g/cm³ | [2][4] |

| Flash Point | 165.5 °C | [2][4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | [5] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the nitration of benzotrifluoride, followed by an Ullmann coupling reaction, and concludes with the reduction of the resulting dinitro compound. This synthetic strategy is designed to introduce the necessary functional groups and construct the biphenyl core.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Nitrobenzotrifluoride

This initial step involves the electrophilic nitration of benzotrifluoride. The trifluoromethyl group is a meta-directing deactivator, leading to the preferential formation of the 3-nitro isomer.[3]

-

Materials:

-

Benzotrifluoride

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (95%)

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

-

Ice

-

-

Procedure:

-

To a stirred mixture of benzotrifluoride and concentrated sulfuric acid in a flask equipped with a dropping funnel and a thermometer, slowly add fuming nitric acid.

-

Maintain the reaction temperature between 20-30 °C using an ice bath.[1]

-

After the addition is complete, continue stirring at room temperature for one hour.

-

Carefully pour the reaction mixture onto a large volume of ice-water.

-

Extract the product with dichloromethane.

-

Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield 3-nitrobenzotrifluoride as a pale-yellow oil.[1]

-

Step 2: Synthesis of 3,3'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl

The Ullmann coupling reaction is employed to form the biphenyl linkage. This reaction involves the copper-mediated coupling of two aryl halide molecules. In this case, the nitro-substituted benzotrifluoride is coupled.

-

Materials:

-

3-Nitrobenzotrifluoride

-

Copper bronze

-

Sand (optional, as a heat transfer medium)

-

Ethanol

-

-

Procedure:

-

In a flask equipped with a mechanical stirrer and a condenser, mix 3-nitrobenzotrifluoride with sand (if used).

-

Heat the mixture to 215-225 °C in an oil bath.

-

Slowly add copper bronze to the hot, stirred mixture.

-

Maintain the temperature and continue stirring for an additional 1.5 hours.[6]

-

While still hot, pour the reaction mixture into a beaker and allow it to cool, forming solid clumps.

-

Break up the solid and extract the product by boiling with ethanol.

-

Filter the hot ethanol extracts and cool to crystallize the product.

-

Recrystallize from ethanol to obtain pure 3,3'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl.

-

Step 3: Synthesis of this compound

The final step is the reduction of the two nitro groups to amino groups. Catalytic hydrogenation is a common and effective method for this transformation.

-

Materials:

-

3,3'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl

-

Ethanol or Tetrahydrofuran (THF)

-

Palladium on carbon (Pd/C) catalyst (5-10%)

-

Hydrogen gas

-

-

Procedure:

-

Dissolve the dinitro compound in a suitable solvent such as ethanol or THF in a hydrogenation vessel.[5]

-

Add a catalytic amount of palladium on carbon.

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization to obtain this compound.[5]

-

Applications

This compound is a valuable monomer in the synthesis of high-performance polymers, particularly polyimides. The incorporation of the trifluoromethyl groups enhances several properties of the resulting polymers:

-

Improved Solubility: The bulky CF₃ groups disrupt polymer chain packing, leading to increased solubility in organic solvents, which facilitates processing.[7]

-

Enhanced Thermal Stability: The strong carbon-fluorine bonds contribute to the high thermal resistance of the polymers.[8]

-

Low Dielectric Constant: The fluorine content lowers the dielectric constant, making these materials suitable for microelectronics applications.[3]

-

Optical Transparency: The presence of trifluoromethyl groups can reduce intermolecular charge transfer, resulting in more transparent polyimide films.[7][8]

These properties make polyimides derived from this compound useful in flexible electronics, optical materials, and as insulating films.[3][5][7] It is also used as a chemical intermediate in the synthesis of dyes and pigments due to its high thermal stability and chemical resistance.[4]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazard Classification:

-

Precautionary Measures:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[9][10]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9][10][12]

-

Avoid breathing dust.[9]

-

Wash hands and any exposed skin thoroughly after handling.[9][10][12]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

-

First Aid:

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

If on skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.[9]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

-

If swallowed: Immediately call a poison center or doctor. Rinse mouth.[10][12]

-

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.[9][10][12]

References

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 9. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions [mdpi.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

A Comprehensive Technical Guide to 3,3'-Bis(trifluoromethyl)benzidine

This guide provides an in-depth overview of 3,3'-Bis(trifluoromethyl)benzidine, a fluorinated aromatic diamine. The information is tailored for researchers, scientists, and professionals in drug development and materials science, focusing on its chemical properties, synthesis, and applications.

Core Molecular and Physical Properties

This compound is a solid organic compound notable for the presence of two trifluoromethyl groups. These electron-withdrawing groups significantly influence the molecule's chemical reactivity, solubility, and thermal stability, making it a valuable monomer in the synthesis of high-performance polymers.

Below is a summary of its key quantitative data:

| Property | Value |

| Molecular Formula | C₁₄H₁₀F₆N₂[1][2] |

| Molecular Weight | 320.24 g/mol [1][3] |

| CAS Number | 346-88-3[1][3][4] |

| Melting Point | 115°C to 181°C (range from various sources)[1][3][4] |

| Boiling Point | 364.2°C at 760 mmHg[4] |

| Density | 1.415 g/cm³[4] |

Experimental Protocols: Synthesis and Applications

While specific, detailed experimental protocols are proprietary and vary by application, this section outlines the general methodology for the synthesis of polyimides using this compound as a key monomer.

General Polyimide Synthesis Workflow:

The synthesis of polyimides from this compound typically follows a two-step process involving the formation of a poly(amic acid) precursor, followed by chemical or thermal imidization.

-

Poly(amic acid) Formation:

-

This compound is dissolved in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), under an inert atmosphere (e.g., nitrogen).

-

A stoichiometric amount of an aromatic dianhydride (e.g., pyromellitic dianhydride) is added portion-wise to the stirred solution.

-

The reaction is typically carried out at room temperature for several hours to form a viscous poly(amic acid) solution.

-

-

Imidization:

-

Thermal Imidization: The poly(amic acid) solution is cast onto a substrate to form a film. The film is then heated in a stepwise manner, for example, at 100°C, 200°C, and 300°C for one hour at each temperature, to induce cyclodehydration and form the final polyimide.

-

Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, typically a tertiary amine like pyridine or triethylamine, are added to the poly(amic acid) solution. The reaction is stirred at room temperature to achieve imidization.

-

The trifluoromethyl groups in the this compound monomer impart desirable properties to the resulting polyimides, including high thermal stability, low dielectric constant, and good solubility in organic solvents.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of polyimides from this compound.

Caption: A generalized workflow for polyimide synthesis.

Applications and Significance

This compound is a crucial building block in materials science. The polyimides derived from this monomer exhibit a unique combination of properties that make them suitable for a range of advanced applications:

-

Optical Materials: The resulting polymers often have a low thermal expansion coefficient, a low refractive index, and a low dielectric constant, making them useful in optical applications.

-

Electronic Insulating Films: Due to their excellent thermal stability and insulating properties, these polyimides are used in the microelectronics industry.

-

Organic Light-Emitting Diodes (OLEDs): The properties of these materials can be advantageous in the fabrication of OLEDs.

The presence of the trifluoromethyl groups is key to these enhanced properties, reducing electron delocalization and imparting greater stability and solubility compared to non-fluorinated analogues.

References

Synonyms and alternative names for 3,3'-Bis(trifluoromethyl)benzidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3'-Bis(trifluoromethyl)benzidine, a fluorinated aromatic diamine. The document details its chemical identity, including synonyms and key identifiers, and presents a summary of its physicochemical properties in a structured format. While the primary application of this compound lies in materials science, particularly in the synthesis of high-performance polyimides, this guide also explores its potential, albeit currently limited, relevance in the broader context of medicinal chemistry due to the presence of trifluoromethyl groups—a key pharmacophore in modern drug design. Detailed experimental protocols for its synthesis and purification are outlined, providing a practical resource for researchers. Furthermore, this guide discusses the known applications and touches upon the theoretical potential for this compound as a building block in the development of novel therapeutics, supported by diagrams illustrating synthetic pathways and logical workflows.

Chemical Identity and Properties

This compound is a solid organic compound characterized by a biphenyl backbone with amino and trifluoromethyl substituents.

Synonyms and Alternative Names:

-

3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diamine[1]

-

4,4'-Diamino-3,3'-bis(trifluoromethyl)biphenyl

-

3,3'-Di(trifluoromethyl)benzidine

-

33TFMB

-

4-[4-amino-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)aniline (IUPAC Name)[1]

Key Identifiers:

Physicochemical Properties:

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Melting Point | 115-181 °C | [2] |

| Boiling Point | 364.2 °C at 760 mmHg | |

| Density | 1.415 g/cm³ | |

| XLogP3 | 5.7 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 8 | |

| Rotatable Bond Count | 1 |

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through several routes, with the Ullmann coupling and benzidine rearrangement being notable methods.

Synthesis via Benzidine Rearrangement

This method involves the reduction of m-nitrobenzotrifluoride to form a hydrazo intermediate, which then undergoes an acid-catalyzed rearrangement.

Experimental Protocol:

-

Reduction of m-Nitrobenzotrifluoride: In a reaction vessel under a nitrogen atmosphere, m-nitrobenzotrifluoride is dissolved in a mixed solvent system of an alcohol (e.g., methanol) and an aromatic hydrocarbon (e.g., toluene). Zinc powder is added portion-wise to the solution, which is maintained under an aqueous solution of an inorganic base (e.g., sodium hydroxide). The reaction is stirred until the reduction to 3,3'-bis(trifluoromethyl)hydrazobenzene is complete.

-

Benzidine Rearrangement: The reaction mixture containing the hydrazo intermediate is acidified with a mineral acid (e.g., hydrochloric acid or sulfuric acid) and filtered. The filtrate is then subjected to rearrangement conditions, typically at a temperature range of 0-40 °C for 3-18 hours.

-

Isolation: After the rearrangement is complete, the solvent is recovered by phase separation. The aqueous phase is then neutralized with an inorganic base (e.g., sodium hydroxide) to a pH of 8-12 to precipitate the crude 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl.

-

Purification: The crude product is collected by suction filtration, washed with water, and then purified by recrystallization. The purified crystals are dried under high vacuum at 40-65 °C for 12-24 hours to yield the final product.

Purification by Recrystallization

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should occur gradually. For enhanced crystal yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Caption: Synthesis and Purification Workflow for this compound.

Applications in Materials Science

The primary and well-established application of this compound is as a monomer in the synthesis of high-performance fluorinated polyimides. The incorporation of the trifluoromethyl groups into the polymer backbone imparts several desirable properties, including:

-

Enhanced Thermal Stability: The strong carbon-fluorine bonds contribute to the high thermal resistance of the resulting polyimides.

-

Improved Solubility: The presence of the bulky trifluoromethyl groups disrupts polymer chain packing, leading to improved solubility in organic solvents.

-

Low Dielectric Constant: The low polarizability of the C-F bond results in polyimides with low dielectric constants, making them suitable for microelectronics applications.

-

Optical Transparency: The electron-withdrawing nature of the trifluoromethyl groups can reduce charge-transfer complex formation, leading to more transparent polyimide films.

These properties make fluorinated polyimides derived from this compound valuable materials for applications in the aerospace, electronics, and telecommunications industries.

Relevance in Drug Development and Medicinal Chemistry

Direct biological activity or application in drug development for this compound has not been extensively reported in scientific literature. However, its structural features, particularly the presence of trifluoromethyl groups, warrant a discussion of its potential, albeit theoretical, role in medicinal chemistry.

The trifluoromethyl group is a well-known "bioisostere" for various functional groups and is frequently incorporated into drug candidates to enhance their pharmacological profiles. The benefits of introducing trifluoromethyl groups into bioactive molecules include:

-

Increased Metabolic Stability: The C-F bond is highly stable to metabolic degradation, which can increase the half-life of a drug.

-

Enhanced Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, it can alter the pKa of nearby functional groups, affecting drug-receptor interactions.

-

Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets.

Given these properties, this compound can be considered a potential scaffold or building block for the synthesis of novel drug candidates. Its diamine functionality allows for its incorporation into a variety of molecular architectures through reactions such as amide bond formation.

While no specific signaling pathways have been directly associated with this compound, it is plausible that derivatives of this compound could be designed to target various biological processes. For instance, benzimidazole derivatives containing trifluoromethyl groups have shown activity against protozoan parasites.[3] Furthermore, other trifluoromethyl-containing compounds have been investigated as inhibitors of enzymes such as acetyl- and butyrylcholinesterase.[4]

Caption: Logical Workflow for Utilizing this compound in Drug Discovery.

Conclusion

This compound is a valuable chemical intermediate with well-defined applications in the synthesis of advanced polymer materials. Its unique combination of a rigid biphenyl core and electron-withdrawing trifluoromethyl groups imparts exceptional properties to the resulting polyimides. While its direct role in drug development is not yet established, the presence of the trifluoromethyl moiety, a privileged group in medicinal chemistry, suggests its potential as a versatile building block for the creation of novel therapeutic agents. Further research into the biological activities of derivatives of this compound could open new avenues for its application in the pharmaceutical sciences. This guide serves as a foundational resource for researchers interested in the synthesis, properties, and potential applications of this intriguing fluorinated compound.

References

- 1. This compound | C14H10F6N2 | CID 2736115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 346-88-3 | Benchchem [benchchem.com]

- 3. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Melting and Boiling Points of 3,3'-Bis(trifluoromethyl)benzidine

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of 3,3'-Bis(trifluoromethyl)benzidine (CAS No: 346-88-3). It is intended for researchers, scientists, and professionals in drug development and materials science who require precise data and procedural knowledge for handling this compound. This document outlines reported physical constants, details the experimental methodologies for their determination, and presents a visual workflow for these procedures.

Physical Properties Data

This compound is a fluorinated aromatic diamine utilized in the synthesis of high-performance polymers like polyimides, which are valued for their thermal stability and desirable electronic properties.[1] Accurate knowledge of its melting and boiling points is crucial for its purification, processing, and application.

The reported values for the melting and boiling points of this compound are summarized below. It is important to note the discrepancy in the reported melting points from different suppliers, which may be due to variations in sample purity or measurement conditions.

| Property | Value | Pressure | Source |

| Melting Point | 180-181°C | N/A | [2][3] |

| 115°C | N/A | [4] | |

| Boiling Point | 364.2°C | 760 mmHg | [2][3] |

Note: The melting point of the related isomer, 2,2'-Bis(trifluoromethyl)benzidine (CAS No: 341-58-2), is reported as 183°C, which aligns more closely with the 180-181°C range for the 3,3'- isomer.[5]

Experimental Protocols for Determination

The determination of melting and boiling points are fundamental techniques in chemical analysis for identifying a compound and assessing its purity.[6]

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state.[6] Pure compounds typically exhibit a sharp melting point over a narrow range (0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the melting range. The capillary method is a standard and widely used technique.

Methodology: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation: A small quantity of the crystalline this compound is placed on a clean, dry surface and crushed into a fine powder to ensure uniform heating.[7]

-

Capillary Tube Loading: One end of a glass capillary tube is sealed using a flame. The open end is then pressed into the powdered sample. The tube is tapped gently to pack the powder into the sealed end, filling it to a height of 1-2 mm.[6][7]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp apparatus). The thermometer should be positioned to accurately measure the temperature of the block.

-

Heating and Observation:

-

An initial rapid heating can be performed to determine an approximate melting point.

-

For an accurate measurement, a new sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[8]

-

-

Data Recording: The melting range is recorded. This consists of two temperatures:

References

Solubility Characteristics of 3,3'-Bis(trifluoromethyl)benzidine: A Method-Centric Approach for Researchers

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility of 3,3'-Bis(trifluoromethyl)benzidine (CAS No. 346-88-3), a critical diamine monomer used in the synthesis of high-performance fluorinated polyimides.[1] Recognizing the scarcity of publicly available quantitative solubility data, this document focuses on the foundational principles and detailed experimental methodologies required for researchers to generate reliable and reproducible solubility profiles. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind each step, ensuring a deep understanding of the system. We will explore the molecular characteristics governing solubility, present a systematic approach for qualitative assessment, and detail the gold-standard shake-flask method for determining thermodynamic equilibrium solubility.

Introduction: The Nexus of Structure, Solubility, and Performance

This compound is a specialized aromatic diamine with the molecular formula C₁₄H₁₀F₆N₂.[2] Its significance lies in its role as a building block for advanced polymers, particularly polyimides, where the incorporation of trifluoromethyl (CF₃) groups imparts desirable properties such as enhanced thermal stability, optical transparency, and a low dielectric constant.[1][3] The processability of this monomer, especially in solution-based polymerization, is fundamentally dictated by its solubility characteristics. A thorough understanding of its behavior in various solvents is therefore not an academic exercise, but a prerequisite for successful material synthesis, process optimization, and formulation development.

This guide is structured to empower researchers, scientists, and drug development professionals with the expertise to:

-

Predict solubility behavior based on molecular structure.

-

Execute systematic qualitative and quantitative solubility assessments.

-

Interpret data to inform solvent selection and process design.

Theoretical Considerations: A Molecular Perspective on Solubility

The solubility of this compound is a direct consequence of its distinct structural features. The principle of "like dissolves like" provides a foundational predictive tool.[4]

-

Biphenyl Backbone: The rigid, aromatic biphenyl core is inherently nonpolar and hydrophobic, favoring solubility in nonpolar organic solvents.

-

Amine Functional Groups (-NH₂): The two primary amine groups introduce polarity. They can act as hydrogen bond donors, enhancing solubility in polar protic solvents. Furthermore, as basic moieties, they can be protonated in acidic aqueous media, forming salts with significantly increased water solubility.

-

Trifluoromethyl Groups (-CF₃): The two CF₃ groups are the molecule's defining feature. Their strong electron-withdrawing nature and high electronegativity increase the molecule's lipophilicity.[5] This generally enhances solubility in a wide range of organic solvents.

Based on this analysis, we can hypothesize that this compound will exhibit good solubility in polar aprotic solvents (e.g., NMP, DMAc, DMSO) where its polarity and aromatic nature can be accommodated, limited solubility in nonpolar hydrocarbon solvents, and poor solubility in neutral water. Aqueous solubility is expected to increase dramatically under acidic pH conditions.

Experimental Workflow Part I: Qualitative Solubility Assessment

A preliminary qualitative assessment is a rapid and resource-efficient method to screen a range of solvents and inform the design of more rigorous quantitative studies.

Protocol 3.1: Visual Method for Qualitative Solubility Determination

-

Preparation: Dispense approximately 2-5 mg of this compound solid into a series of clean, dry 1-dram vials.

-

Solvent Addition: Add a 0.5 mL aliquot of the first test solvent to the first vial.

-

Agitation: Cap the vial and vortex at room temperature for 60 seconds.

-

Visual Inspection: Visually inspect the vial against a dark background. Observe for any undissolved solid particles.

-

Incremental Solvent Addition: If solid remains, add a second 0.5 mL aliquot of the solvent (for a total of 1.0 mL) and repeat the agitation and inspection steps.

-

Classification: Classify the solubility based on the observations as outlined in Table 1.

-

Repeat: Repeat steps 2-6 for each solvent to be tested.

Causality Note: This titration-like approach allows for a semi-quantitative estimation. A compound dissolving in the first 0.5 mL aliquot is significantly more soluble than one requiring the full 1.0 mL. Vortexing ensures sufficient energy is introduced to overcome the crystal lattice energy for dissolution.

Table 1: Classification Scheme for Qualitative Solubility

| Observation | Classification | Estimated Solubility Range |

| No solid visible after 0.5 mL | Very Soluble (VS) | > 10 mg/mL |

| Solid dissolves after adding 1.0 mL | Soluble (S) | 5 - 10 mg/mL |

| Some solid remains, but much has dissolved | Sparingly Soluble (SS) | 1 - 5 mg/mL |

| No apparent change in solid amount | Insoluble (I) | < 1 mg/mL |

Diagram 1: Qualitative Solubility Assessment Workflow

References

- 1. This compound | 346-88-3 [chemicalbook.com]

- 2. This compound | C14H10F6N2 | CID 2736115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability and Degradation Temperature of 3,3'-Bis(trifluoromethyl)benzidine (TFMB)

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation characteristics of 3,3'-Bis(trifluoromethyl)benzidine (TFMB), a critical building block in the synthesis of high-performance polymers. In the absence of extensive publicly available experimental data for the TFMB monomer, this document synthesizes information from analogous compounds and theoretical principles to present a robust overview. It includes detailed, field-proven protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), a discussion of the anticipated thermal behavior, and a proposed decomposition pathway. This guide is intended to equip researchers with the necessary framework to evaluate the thermal properties of TFMB and similar aromatic diamines, ensuring the integrity and performance of resulting materials in demanding applications.

Introduction: The Significance of this compound (TFMB) in Advanced Materials

This compound (TFMB) is a fluorinated aromatic diamine that serves as a pivotal monomer in the synthesis of advanced polymers, particularly polyimides. The incorporation of the trifluoromethyl (-CF₃) groups onto the benzidine backbone imparts a unique combination of properties to the resulting polymers, including exceptional thermal and oxidative stability, low dielectric constants, and enhanced solubility. These characteristics make TFMB-based polymers highly sought after for applications in the aerospace, electronics, and medical device industries, where materials are subjected to extreme temperatures and harsh chemical environments.

The thermal stability of the TFMB monomer is a critical parameter that dictates its processing window, storage conditions, and the ultimate performance of the polymers derived from it. Understanding the temperature at which TFMB begins to degrade is paramount for designing polymerization processes that avoid the incorporation of decomposition products, which could compromise the structural integrity and desired properties of the final material.

Anticipated Thermal Properties of TFMB

Table 1: Estimated Thermal Properties of this compound (TFMB)

| Property | Estimated Value | Rationale |

| Melting Point (Tₘ) | 180-190 °C | Benzidine has a melting point of 122-125 °C. The introduction of bulky, electron-withdrawing trifluoromethyl groups is expected to increase intermolecular forces and crystal lattice energy, leading to a significantly higher melting point. |

| Onset of Decomposition (Tₒ) | > 300 °C (in inert atmosphere) | The aromatic rings and the strong C-F bonds in the trifluoromethyl groups contribute to high thermal stability. Decomposition is likely to initiate at the C-N bonds, which are typically the weakest points in aromatic amines. |

| Peak Decomposition Temperature (Tₘₐₓ) | > 350 °C (in inert atmosphere) | Following the onset of decomposition, the degradation of the molecule is expected to proceed rapidly at higher temperatures, leading to the fragmentation of the aromatic structure. |

Experimental Protocols for Thermal Analysis of TFMB

To obtain precise data on the thermal stability and degradation of TFMB, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following protocols are designed to provide a robust and self-validating system for the analysis of high-purity, crystalline aromatic amines like TFMB.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset and rate of mass loss of TFMB as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation:

-

Ensure the TFMB sample is of high purity (>99%) and in a fine, homogenous powder form to promote uniform heating.

-

Accurately weigh 5-10 mg of the sample into a clean, tared, and inert TGA crucible (e.g., alumina or platinum).

-

-

Instrument Setup:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Temperature Program:

-

Initial Temperature: 30 °C

-

Heating Rate: 10 °C/min (A slower rate of 5 °C/min can be used for higher resolution of thermal events).

-

Final Temperature: 600 °C (or until no further mass loss is observed).

-

-

Atmosphere:

-

Purge Gas: High-purity nitrogen or argon.

-

Flow Rate: 20-50 mL/min to maintain an inert environment and efficiently remove decomposition products.

-

-

-

Data Analysis:

-

Plot the sample mass (or mass percent) as a function of temperature.

-

Determine the onset temperature of decomposition (Tₒ), defined as the temperature at which a significant deviation from the baseline mass is observed.

-

Calculate the first derivative of the mass vs. temperature curve (DTG curve) to identify the temperature of the maximum rate of mass loss (Tₘₐₓ).

-

Note the percentage of mass loss at each distinct decomposition step and the final residual mass.

-

Causality Behind Experimental Choices:

-

A fine powder ensures that heat is transferred uniformly throughout the sample, preventing localized overheating and providing a more accurate decomposition profile.

-

An inert atmosphere is crucial to study the inherent thermal stability of the molecule without the influence of oxidative degradation.

-

A heating rate of 10 °C/min is a standard practice that balances analysis time with the resolution of thermal events.

Diagram of TGA Experimental Workflow:

Caption: TGA experimental workflow for TFMB analysis.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, heat of fusion, and identify any other phase transitions of TFMB.

Methodology:

-

Sample Preparation:

-

Use a high-purity, crystalline sample of TFMB.

-

Accurately weigh 2-5 mg of the sample into a clean, tared aluminum DSC pan.

-

Hermetically seal the pan to prevent sublimation or decomposition before melting.

-

-

Instrument Setup:

-

Instrument: A calibrated differential scanning calorimeter.

-

Temperature Program:

-

Initial Temperature: 30 °C

-

Heating Rate: 10 °C/min.

-

Final Temperature: 250 °C (or a temperature sufficiently above the expected melting point but below the onset of decomposition).

-

-

Atmosphere:

-

Purge Gas: High-purity nitrogen or argon.

-

Flow Rate: 20-50 mL/min.

-

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify the endothermic peak corresponding to the melting of the sample.

-

Determine the onset temperature of the melting peak, which is taken as the melting point (Tₘ).

-

Integrate the area of the melting peak to calculate the heat of fusion (ΔHₘ).

-

Causality Behind Experimental Choices:

-

A small sample mass minimizes thermal gradients within the sample, leading to a sharper melting peak and a more accurate determination of the melting point.

-

Hermetically sealing the pan is critical for volatile or semi-volatile solids to ensure that the measured thermal event is purely melting and not convoluted with mass loss due to sublimation.

-

The final temperature is chosen to be well below the decomposition temperature to ensure that the measured endotherm is solely due to melting.

Diagram of DSC Experimental Workflow:

Caption: DSC experimental workflow for TFMB analysis.

Proposed Thermal Degradation Pathway of TFMB

In the absence of direct experimental evidence from techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), a plausible thermal degradation pathway for this compound can be proposed based on the principles of organic chemistry and the known thermal behavior of similar aromatic amines and fluorinated compounds.

The primary decomposition is expected to initiate with the homolytic cleavage of the C-N bonds, which are generally the most thermally labile in aromatic amines. This would lead to the formation of radical species. Subsequent reactions could involve the cleavage of the C-C bond between the two aromatic rings and the fragmentation of the trifluoromethyl groups.

Key Postulated Steps:

-

Initiation: Homolytic cleavage of the C-N bonds to form amino radicals and a biphenyl diradical.

-

Propagation:

-

Cleavage of the C-C bond of the biphenyl diradical, leading to the formation of highly reactive phenyl radicals.

-

Decomposition of the trifluoromethyl-substituted phenyl radicals, potentially leading to the formation of fluorinated and non-fluorinated aromatic fragments.

-

Hydrogen abstraction reactions between radical species and any available hydrogen sources.

-

-

Termination: Combination of radical species to form a complex mixture of higher molecular weight, carbonaceous char.

Diagram of Proposed TFMB Degradation Pathway:

Caption: Proposed thermal degradation pathway for TFMB.

Practical Implications and Conclusion

A thorough understanding of the thermal stability and degradation temperature of this compound is essential for its effective utilization in the synthesis of high-performance polymers. The estimated high melting point and decomposition temperature underscore its suitability for polymerization processes that require elevated temperatures. However, it is crucial for researchers to experimentally verify these properties using the detailed TGA and DSC protocols provided in this guide. By doing so, they can establish precise processing parameters that ensure the synthesis of polymers with optimal properties and long-term performance. The proposed degradation pathway provides a theoretical framework for understanding the potential byproducts of thermal decomposition, which can be further investigated using advanced analytical techniques. This comprehensive approach to thermal characterization will ultimately enable the development of more robust and reliable materials for advanced applications.

Spectroscopic and Synthetic Profile of 3,3'-Bis(trifluoromethyl)benzidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a proposed synthetic route for 3,3'-Bis(trifluoromethyl)benzidine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on analogous compounds and established principles of chemical spectroscopy. The experimental protocol described is a proposed synthetic pathway adapted from established methodologies for similar fluorinated aromatic amines.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are intended to serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | m | 2H | Aromatic CH |

| ~7.2 - 7.4 | m | 4H | Aromatic CH |

| ~4.0 - 5.0 | br s | 4H | -NH₂ |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 148 | C-NH₂ |

| ~135 - 138 | C-C (biphenyl linkage) |

| ~131 - 133 (q) | C-CF₃ |

| ~128 - 130 | Aromatic CH |

| ~123 - 125 (q) | -CF₃ |

| ~118 - 122 | Aromatic CH |

| ~114 - 117 | Aromatic CH |

Table 3: Predicted IR Absorption Data

Sample Preparation: KBr pellet or thin film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, sharp (doublet) | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium to weak | Aromatic C-H stretching |

| 1620 - 1600 | Strong | N-H bending (scissoring) |

| 1500 - 1400 | Medium to strong | Aromatic C=C stretching |

| 1350 - 1100 | Strong, broad | C-F stretching (trifluoromethyl group) |

| 1250 - 1150 | Strong | Aromatic C-N stretching |

| 900 - 650 | Medium to strong | Aromatic C-H out-of-plane bending |

Proposed Synthetic Protocol

The synthesis of this compound can be envisioned through a multi-step process starting from a commercially available precursor, such as 1-bromo-3-(trifluoromethyl)benzene. The proposed pathway involves a coupling reaction to form the biphenyl core, followed by nitration and subsequent reduction of the nitro groups to the corresponding amines.

Step 1: Ullmann Coupling of 1-bromo-3-(trifluoromethyl)benzene

This step aims to form the 3,3'-bis(trifluoromethyl)biphenyl backbone.

-

Reagents and Equipment:

-

1-bromo-3-(trifluoromethyl)benzene

-

Copper powder, activated

-

High-boiling point solvent (e.g., N,N-Dimethylformamide or sand)

-

Round-bottom flask with a reflux condenser and nitrogen inlet

-

Heating mantle and magnetic stirrer

-

-

Procedure:

-

Activate copper powder by stirring with iodine in acetic acid, followed by washing with acetone and ether, and drying under vacuum.

-

In a round-bottom flask under a nitrogen atmosphere, combine 1-bromo-3-(trifluoromethyl)benzene and the activated copper powder.

-

Heat the mixture to a high temperature (typically 200-250°C) with vigorous stirring for several hours.

-

Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene).

-

Filter the mixture to remove copper residues.

-

Purify the crude 3,3'-bis(trifluoromethyl)biphenyl by column chromatography or recrystallization.

-

Step 2: Dinitration of 3,3'-Bis(trifluoromethyl)biphenyl

This step introduces nitro groups at the 4 and 4' positions.

-

Reagents and Equipment:

-

3,3'-Bis(trifluoromethyl)biphenyl

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice bath

-

Round-bottom flask with a dropping funnel and magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, dissolve 3,3'-bis(trifluoromethyl)biphenyl in concentrated sulfuric acid and cool the mixture in an ice bath.

-

Slowly add fuming nitric acid dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the dinitro product.

-

Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry the product.

-

The crude 4,4'-dinitro-3,3'-bis(trifluoromethyl)biphenyl can be purified by recrystallization.

-

Step 3: Reduction of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)biphenyl

This final step reduces the nitro groups to the desired amino functionalities.

-

Reagents and Equipment:

-

4,4'-Dinitro-3,3'-bis(trifluoromethyl)biphenyl

-

Reducing agent (e.g., Tin(II) chloride dihydrate in ethanol, or catalytic hydrogenation with Pd/C)

-

Hydrochloric acid (if using SnCl₂·2H₂O)

-

Sodium hydroxide solution

-

Round-bottom flask with a reflux condenser and magnetic stirrer (for SnCl₂ reduction) or a hydrogenation apparatus (for catalytic hydrogenation)

-

-

Procedure (using SnCl₂·2H₂O):

-

In a round-bottom flask, suspend 4,4'-dinitro-3,3'-bis(trifluoromethyl)biphenyl in ethanol.

-

Add an excess of Tin(II) chloride dihydrate and concentrated hydrochloric acid.

-

Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution to precipitate the product.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Visualized Experimental Workflow

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of the final product.

Caption: Proposed synthetic pathway for this compound.

Caption: General workflow for the characterization of a synthesized compound.

A Historical Literature Review on the Research of 3,3'-Bis(trifluoromethyl)benzidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical and technical overview of the research on 3,3'-Bis(trifluoromethyl)benzidine. It covers the core aspects of its synthesis, properties, applications, and toxicological profile, drawing from a wide range of scientific literature. The information is presented to be a valuable resource for professionals in chemistry, materials science, and drug development.

Introduction

This compound, a fluorinated aromatic diamine, has garnered significant interest primarily as a monomer for the synthesis of high-performance polymers. The incorporation of trifluoromethyl (-CF3) groups into the benzidine backbone imparts unique properties to the resulting materials, including enhanced thermal stability, improved solubility, and modified optical and dielectric characteristics. This guide delves into the historical synthesis methodologies, key applications, and the toxicological considerations of this compound.

Synthesis of this compound

The synthesis of this compound has historically been approached through multi-step chemical reactions. The most prominent methods involve the formation of a biphenyl linkage followed by the reduction of nitro groups to amines.

Synthesis via Ullmann Coupling and Reduction

A common historical route involves the Ullmann condensation of an appropriate halo-nitroaromatic precursor to form a dinitrobiphenyl intermediate, which is then reduced to the desired diamine.

Experimental Protocol: Ullmann Coupling for 2,2'-Dinitro-biphenyl Synthesis

This protocol is adapted from classical Ullmann reaction procedures.[1][2][3]

-

Materials: 1-halo-2-nitro-3-(trifluoromethyl)benzene, copper powder, sand, and a high-boiling point solvent (e.g., nitrobenzene or dimethylformamide, though some procedures are solvent-free).[4]

-

Procedure:

-

In a round-bottom flask, mix the 1-halo-2-nitro-3-(trifluoromethyl)benzene with sand.

-

Heat the mixture to approximately 200-220°C.[2]

-

Gradually add activated copper powder to the heated mixture with stirring.

-

Maintain the reaction at high temperature for several hours.

-

After cooling, the solid mass is typically extracted with a hot solvent like ethanol or toluene to isolate the crude 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl.

-

The crude product is then purified by recrystallization.

-

Experimental Protocol: Reduction of Dinitrobiphenyl

The reduction of the dinitro intermediate to the diamine can be achieved through various methods, including catalytic hydrogenation.

-

Materials: 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl, a catalyst (e.g., Palladium on carbon, Pd/C), a solvent (e.g., ethanol or ethyl acetate), and a reducing agent (e.g., hydrogen gas or hydrazine).

-

Procedure:

-

Dissolve the dinitrobiphenyl intermediate in a suitable solvent in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C.

-

Pressurize the vessel with hydrogen gas and agitate at room or slightly elevated temperature until the theoretical amount of hydrogen is consumed.[5]

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

-

Synthesis via Benzidine Rearrangement

An alternative route involves the benzidine rearrangement of a hydrazobenzene precursor.

Experimental Protocol: Benzidine Rearrangement

This protocol is based on general procedures for benzidine rearrangement.

-

Materials: 3,3'-Bis(trifluoromethyl)hydrazobenzene, an organic solvent (e.g., ethanol), and a strong inorganic acid (e.g., hydrochloric acid or sulfuric acid).

-

Procedure:

-

Dissolve the 3,3'-Bis(trifluoromethyl)hydrazobenzene in an organic solvent.

-

Cool the solution in an ice bath.

-

Slowly add a concentrated solution of the inorganic acid with stirring.

-

The rearrangement reaction is typically fast.

-

Neutralize the reaction mixture with a base to precipitate the free diamine.

-

The product is then collected by filtration and purified by recrystallization.

-

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₀F₆N₂ |

| Molecular Weight | 320.23 g/mol |

| Appearance | White to off-white powder or crystals |

| Melting Point | 180-181 °C |

| Boiling Point | 364.2 °C at 760 mmHg |

| Density | 1.415 g/cm³ |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

Applications

The primary application of this compound is in the synthesis of high-performance fluorinated polyimides. These polymers are valued for their exceptional properties and are used in advanced technologies.

Polyimide Synthesis

Fluorinated polyimides are typically synthesized via a two-step polycondensation reaction between a diamine and a dianhydride.

Experimental Protocol: Polyimide Synthesis and Film Casting

This is a general procedure for the synthesis of polyimides.[6]

-

Materials: this compound, an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA), and a polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc).

-

Procedure:

-

Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve an equimolar amount of this compound in anhydrous DMAc. Gradually add an equimolar amount of the dianhydride to the stirred solution at room temperature. Continue stirring for several hours to form a viscous poly(amic acid) solution.

-

Film Casting: Cast the poly(amic acid) solution onto a glass substrate using a doctor blade to ensure a uniform thickness.

-

Thermal Imidization: Heat the cast film in a vacuum or inert atmosphere oven in a stepwise manner (e.g., 100°C, 200°C, and finally 300-350°C) to evaporate the solvent and induce cyclization to the polyimide.

-

Film Recovery: After cooling, the polyimide film can be peeled from the substrate.

-

Properties of Polyimides Derived from this compound

The resulting polyimides exhibit a range of desirable properties, as summarized in the table below. The exact values depend on the specific dianhydride used in the polymerization.

| Property | Typical Value Range |

| Glass Transition Temperature (Tg) | 345 - 366 °C[6] |

| 5% Weight Loss Temperature (N₂) | 535 - 605 °C[6] |

| 5% Weight Loss Temperature (Air) | 523 - 594 °C[6] |

| Tensile Strength | 92 - 145 MPa[6] |

| Coefficient of Thermal Expansion | 6.8 - 63.1 ppm/°C[6] |

| UV-vis Absorption Cut-off | 354 - 398 nm[6] |

| Light Transparency at 550 nm | 34 - 90%[6] |

Toxicology and Metabolism

Specific toxicological data for this compound is limited. However, the toxicology of the parent compound, benzidine, is well-studied and provides a basis for understanding the potential hazards. Benzidine is a known human carcinogen, primarily targeting the bladder.[7]

Proposed Metabolic Pathway

The carcinogenicity of benzidine is linked to its metabolic activation to reactive intermediates that can form DNA adducts.[7][8] The proposed metabolic pathway for this compound is inferred from that of benzidine, with consideration for the influence of the electron-withdrawing trifluoromethyl groups, which may affect the rates of metabolic reactions.[9][10]

The key steps in the metabolic activation of benzidine include N-acetylation, N-hydroxylation, and subsequent formation of a reactive nitrenium ion.[8]

Mutagenicity Testing

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[11]

Experimental Protocol: Ames Test (Plate Incorporation Method)

This is a generalized protocol for the Ames test.[12][13]

-

Materials: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100), S9 metabolic activation mix (from rat liver), minimal glucose agar plates, top agar, test compound.

-

Procedure:

-

Prepare dilutions of the test compound.

-

In a test tube, mix the Salmonella tester strain, the S9 mix (for metabolic activation), and the test compound.

-

Add molten top agar to the tube and pour the mixture onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine).

-

A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.[11]

-

Conclusion

The research on this compound has been predominantly driven by its application in materials science, where it serves as a valuable monomer for high-performance fluorinated polyimides. Its synthesis, while involving multiple steps, is achievable through established organic chemistry reactions. The toxicological profile, while not extensively studied for this specific compound, can be inferred from the well-documented carcinogenicity of benzidine, suggesting that appropriate safety precautions are necessary. This guide provides a foundational understanding of the historical and technical aspects of this compound, serving as a valuable resource for further research and development in its related fields.

References

- 1. rsc.org [rsc.org]

- 2. Ullmann coupling: the first publication - operachem [operachem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ERIC - EJ925960 - Solvent-Free Synthesis of 2,20'-Dinitrobiphenyl: An Ullmann Coupling in the Introductory Organic Laboratory, Journal of Chemical Education, 2011-Mar [eric.ed.gov]

- 5. benchchem.com [benchchem.com]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. Benzidine mechanistic data and risk assessment: species- and organ-specific metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ames test - Wikipedia [en.wikipedia.org]

- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 13. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Electronic Properties and Molecular Orbital Calculations of 3,3'-Bis(trifluoromethyl)benzidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electronic properties and a detailed framework for the molecular orbital calculations of 3,3'-Bis(trifluoromethyl)benzidine. Due to the limited availability of direct experimental and computational data for this specific molecule in public literature, this document outlines the expected characteristics and standardized computational methodologies based on studies of structurally analogous aromatic amines and trifluoromethyl-substituted compounds. The guide details the theoretical foundation, computational protocols, and expected data presentation for a thorough analysis of the molecule's electronic structure, which is crucial for its application in materials science and drug development.

Introduction

This compound is a fluorinated aromatic diamine with potential applications in the synthesis of high-performance polymers, such as polyimides, and as a scaffold in medicinal chemistry. The incorporation of trifluoromethyl (CF₃) groups is known to significantly alter the electronic properties of aromatic systems, enhancing thermal stability, solubility, and modifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. A precise understanding of these electronic characteristics is paramount for designing materials with tailored optical and electronic properties and for predicting the reactivity and metabolic stability of drug candidates.

This guide serves as a virtual whitepaper, detailing the established theoretical methods to elucidate the electronic properties of this compound.

Expected Electronic Properties

Based on computational studies of similar aromatic amines and fluorinated compounds, the following electronic properties for this compound can be anticipated. The quantitative values presented in Table 1 are representative estimates derived from literature on analogous molecules and should be confirmed by direct computational studies.

Data Presentation: Predicted Electronic Properties

| Property | Predicted Value Range | Significance |

| HOMO Energy | -5.5 to -6.5 eV | The energy of the highest occupied molecular orbital, indicating the electron-donating ability of the molecule. |

| LUMO Energy | -1.0 to -2.0 eV | The energy of the lowest unoccupied molecular orbital, reflecting the electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | 3.5 to 5.5 eV | The energy difference between the HOMO and LUMO, which correlates with the chemical reactivity and the wavelength of light absorption.[1] |

| Ionization Potential (IP) | 5.5 to 6.5 eV | The energy required to remove an electron from the molecule, related to its resistance to oxidation. |

| Electron Affinity (EA) | 1.0 to 2.0 eV | The energy released when an electron is added to the molecule, indicating its ability to be reduced. |

| Dipole Moment | 1.0 to 3.0 Debye | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Molecular Orbital Calculations: A Detailed Protocol

The electronic properties of this compound can be accurately predicted using computational chemistry, specifically Density Functional Theory (DFT).[2][3]

Experimental (Computational) Protocol

-

Molecule Construction and Geometry Optimization:

-

The 3D structure of this compound is first constructed using molecular modeling software.

-

A geometry optimization is then performed to find the lowest energy conformation of the molecule. A common and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with a 6-31G* basis set.[1][2][3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

-

Frequency Calculations:

-

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Single-Point Energy and Electronic Property Calculations:

-

With the optimized geometry, a more accurate single-point energy calculation is carried out using a larger basis set, such as 6-311+G(d,p), to obtain more reliable electronic properties.[2][3]

-

From this calculation, the energies of the molecular orbitals (including HOMO and LUMO) are extracted.

-

Other electronic properties such as the dipole moment, ionization potential, and electron affinity are also calculated at this stage.

-

-

Data Analysis and Visualization:

-

The output from the computational software is analyzed to extract the quantitative data for the electronic properties.

-

The molecular orbitals (HOMO and LUMO) are visualized to understand the distribution of electron density. This can provide insights into the reactive sites of the molecule.

-

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for performing molecular orbital calculations on this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,3'-Bis(trifluoromethyl)benzidine

Introduction

3,3'-Bis(trifluoromethyl)benzidine (TFMB) is a fluorinated aromatic diamine with the chemical formula C₁₄H₁₀F₆N₂.[1][2] It serves as a crucial monomer in the synthesis of high-performance polymers, particularly polyimides. The incorporation of the two trifluoromethyl (-CF₃) groups into the benzidine backbone imparts unique properties to the resulting polymers, including enhanced solubility in organic solvents, improved thermal stability, lower dielectric constants, and increased optical transparency.[3] These characteristics make TFMB-based polymers highly desirable for applications in flexible electronics, aerospace materials, and advanced insulation films.[3][4]

This document provides an overview of the common synthetic routes to this compound, detailed experimental protocols, and a summary of its key properties for researchers and professionals in chemical synthesis and drug development.